5-Bromo-2-fluoropyridine-3-carboxaldehyde

C–N Coupling Metal-Free Synthesis Site-Selectivity

5-Bromo-2-fluoropyridine-3-carboxaldehyde (CAS 875781-15-0) features ortho‑F (SNAr), para‑Br (Suzuki), and meta‑CHO handles for orthogonal diversification, enabling predictable sequential functionalization in Raf, FLT3, and PLK1 kinase inhibitor programs. Its unique regiochemistry ensures scaffold fidelity in established patent routes (US20070287711A1). The documented high‑yield lithiation‑based synthesis (99% isolated yield) supports scalable procurement.

Molecular Formula C6H3BrFNO
Molecular Weight 203.998
CAS No. 875781-15-0
Cat. No. B569406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-fluoropyridine-3-carboxaldehyde
CAS875781-15-0
Synonyms5-Bromo-2-fluoronicotinaldehyde;  5-Bromo-2-fluoropyridine-3-carboxaldehyde; 
Molecular FormulaC6H3BrFNO
Molecular Weight203.998
Structural Identifiers
SMILESC1=C(C=NC(=C1C=O)F)Br
InChIInChI=1S/C6H3BrFNO/c7-5-1-4(3-10)6(8)9-2-5/h1-3H
InChIKeyMUYVOGAJRCBWCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-fluoropyridine-3-carboxaldehyde CAS 875781-15-0: Technical Specifications and Procurement Baseline


5-Bromo-2-fluoropyridine-3-carboxaldehyde (CAS 875781-15-0, MFCD09842440) is a tri-substituted heterocyclic aldehyde with the molecular formula C6H3BrFNO and molecular weight 203.997 g/mol . The compound is an off-white to pale yellow solid with minimum commercial purity specifications of 95–98% (GC) and a boiling point of 258.2±35.0 °C at 760 mmHg . As a member of the fluorinated pyridine carboxaldehyde class, this compound serves as a versatile building block in organic synthesis, with the fluorine atom conferring electron deficiency to the pyridine ring and reduced basicity relative to non-fluorinated analogs, while the bromine substituent enables diverse cross-coupling transformations [1]. Commercial availability from multiple established suppliers with stock in gram to kilogram quantities supports consistent procurement for research and development programs .

Why 5-Bromo-2-fluoropyridine-3-carboxaldehyde Cannot Be Substituted by Other Halogenated Pyridine Carboxaldehydes


The ortho-fluorine at position 2 combined with the para-bromine at position 5 and the meta-aldehyde at position 3 creates a unique and non-interchangeable reactivity profile. Fluoropyridines exhibit significantly reduced basicity (e.g., 2-fluoropyridine pKa = −0.44 at 25°C) compared to unsubstituted pyridine (pKa = 5.23) due to the strong electron-withdrawing inductive effect of fluorine, which fundamentally alters both nucleophilic substitution regiochemistry and metal-catalyzed coupling outcomes . In polyhalogenated pyridines, fluorine serves as the preferred site for nucleophilic aromatic substitution (SNAr) and metal-free C–N bond formation, while bromine at the 5-position is preferentially engaged in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings [1]. Regioisomers such as 5-bromo-3-fluoropyridine-2-carboxaldehyde (CAS 669066-93-7) or 4-bromo-2-fluoropyridine-3-carboxaldehyde (CAS 128071-77-2) exhibit different site-specific reactivity profiles that preclude direct substitution in established synthetic routes where the specific substitution pattern dictates both reaction yields and the stereoelectronic properties of downstream intermediates [2]. Furthermore, in kinase inhibitor medicinal chemistry programs targeting Raf and PLK1, the exact halogen substitution pattern is critical for maintaining scaffold geometry and target binding affinity, with even minor positional changes resulting in substantial loss of inhibitory potency [3].

Quantitative Differentiation Evidence for 5-Bromo-2-fluoropyridine-3-carboxaldehyde CAS 875781-15-0


Metal-Free Site-Selective C–N Bond Formation: Fluorine vs. Chlorine Reactivity in Pyridine Scaffolds

In a systematic study of polyhalogenated pyridines under metal-free C–N bond-forming conditions, halogenated pyridines bearing fluorine substituents exhibited preferential coupling at the fluorine-bearing position, whereas pyrimidine analogs preferentially reacted at the chlorine-bearing position. This differential site-selectivity demonstrates that the fluorine atom in 5-bromo-2-fluoropyridine-3-carboxaldehyde confers predictable and tunable regioselectivity for nucleophilic substitution that cannot be achieved with chloro-substituted pyridine carboxaldehyde analogs [1]. The study established that the preferred coupling site can be tuned from the fluorine group bearing the N-heterocyclic ring to the chlorine group when changing from the pyridine ring to the pyrimidine ring [1].

C–N Coupling Metal-Free Synthesis Site-Selectivity Polyhalogenated Pyridines

Synthetic Route Yield Comparison: 5-Bromo-2-fluoropyridine-3-carboxaldehyde via LDA-Mediated Formylation

The synthesis of 5-bromo-2-fluoropyridine-3-carboxaldehyde has been demonstrated via multiple routes with reported isolated yields of 52% (crystallization from cyclohexane) and 99% (optimized LDA-mediated formylation) [1][2]. The optimized literature procedure using ethyl formate as the electrophile after lithiation of 5-bromo-2-fluoropyridine achieves essentially quantitative yield (92 g from 80 g starting material, 99%) without requiring chromatographic purification [2]. In contrast, the analogous synthesis of the regioisomer 5-bromo-3-fluoropyridine-2-carboxaldehyde from 5-bromo-3-fluoropyridine requires different lithiation conditions due to altered directing effects, and published yields for related fluoropyridine carboxaldehyde syntheses typically range from 40–70% depending on substitution pattern [3].

Process Chemistry Lithiation Formylation Synthetic Efficiency

Orthogonal Reactivity Profile: Dual Halogen Differentiation Enables Sequential Functionalization

5-Bromo-2-fluoropyridine-3-carboxaldehyde contains three orthogonally addressable functional groups: (i) the aldehyde at C3 (accessible to oxidation, reduction, reductive amination, and Wittig chemistry); (ii) the bromine at C5 (amenable to Suzuki-Miyaura, Stille, and Buchwald-Hartwig cross-couplings); and (iii) the fluorine at C2 (amenable to nucleophilic aromatic substitution with amines and alkoxides) [1]. The electron-withdrawing fluorine enhances the electrophilicity of the pyridine ring for SNAr while simultaneously deactivating the ring toward electrophilic substitution, allowing the bromine to be selectively engaged in metal-catalyzed couplings without competitive side reactions . In contrast, non-fluorinated 5-bromopyridine-3-carboxaldehyde (CAS 113118-81-3) lacks the ortho-fluorine SNAr handle, while 2-fluoropyridine-3-carboxaldehyde without the bromine substituent cannot participate in C–C bond-forming cross-couplings .

Orthogonal Reactivity Sequential Functionalization Suzuki Coupling Nucleophilic Aromatic Substitution

Validated Intermediate in Kinase Inhibitor Development Programs: Raf and XIa Inhibitor Syntheses

5-Bromo-2-fluoro-3-pyridinecarboxaldehyde has been specifically cited as a key intermediate in the synthesis of [2,3-d]pyrimidine derivatives that function as Raf kinase inhibitors, as well as in the preparation of coagulation factor XIa inhibitors [1]. US Patent US20070287711A1 (SGX Pharmaceuticals) explicitly uses this compound as the starting material (Step 1) for the construction of fused ring heterocycle kinase modulators targeting FLT3 and related kinases implicated in hematological malignancies [2]. Additionally, this compound serves as a precursor for PLK1 (Polo-like kinase 1) inhibitors, a validated oncology target where PLK1 inhibition induces mitotic arrest and apoptosis in cancer cells . While regioisomeric fluoropyridine carboxaldehydes may also serve as intermediates, the specific 2-fluoro-5-bromo substitution pattern of this compound maps directly to the core scaffold requirements of these disclosed kinase inhibitor series, and substitution with regioisomers would require complete re-optimization of the synthetic route and SAR relationships [2].

Kinase Inhibitors Raf Kinase Factor XIa Medicinal Chemistry

Fluorine Substitution Effects on Pyridine Basicity and Reactivity: Quantitative pKa Comparison

The incorporation of fluorine at the 2-position of pyridine dramatically reduces basicity: 2-fluoropyridine exhibits a pKa of −0.44 at 25°C compared to unsubstituted pyridine with a pKa of 5.23 . This 5.7-unit pKa difference fundamentally alters the compound‘s behavior in acid-base mediated processes, coordination chemistry, and hydrogen-bonding interactions. The electron-withdrawing field effect of the fluoro substituent increases the electrophilicity of the pyridine ring, facilitating nucleophilic aromatic substitution at the fluorine-bearing position while simultaneously deactivating the ring toward electrophilic attack [1]. Perfluoropyridines are documented to be more active in nucleophilic substitution than their perchloro- or perbromo- counterparts [2]. While specific pKa data for 5-bromo-2-fluoropyridine-3-carboxaldehyde are not directly reported, the additive electron-withdrawing effects of the 2-fluoro substituent combined with the 5-bromo and 3-carboxaldehyde groups are expected to further reduce basicity below that of 2-fluoropyridine alone, making this compound even less basic and more electrophilic than mono-fluorinated or non-fluorinated pyridine carboxaldehyde analogs [3].

Physicochemical Properties Basicity Electron-Withdrawing Effects Reactivity Tuning

Validated Application Scenarios for 5-Bromo-2-fluoropyridine-3-carboxaldehyde CAS 875781-15-0


Medicinal Chemistry: Raf Kinase and Factor XIa Inhibitor Synthesis

Based on documented use in patent literature, 5-bromo-2-fluoro-3-pyridinecarboxaldehyde is a validated intermediate for synthesizing [2,3-d]pyrimidine derivatives that function as Raf kinase inhibitors and for preparing coagulation factor XIa inhibitors . US Patent US20070287711A1 explicitly incorporates this compound as the Step 1 starting material in a fused ring heterocycle kinase modulator synthesis program targeting FLT3 and related kinases [1]. The compound‘s unique substitution pattern maps directly to the core scaffold requirements of these disclosed inhibitor series, and procurement of this specific regioisomer (rather than 5-bromo-3-fluoropyridine-2-carboxaldehyde or 4-bromo-2-fluoropyridine-3-carboxaldehyde) is required to replicate the published synthetic routes without introducing regiochemical divergence that would necessitate complete re-optimization of both synthetic methodology and structure-activity relationships [1]. Medicinal chemistry teams pursuing Raf, FLT3, or factor XIa targets should prioritize this specific regioisomer to leverage established synthetic precedence [1].

Organic Synthesis: Sequential Orthogonal Functionalization for Diversity-Oriented Synthesis

The presence of three orthogonally addressable functional groups (aldehyde at C3, bromine at C5, fluorine at C2) makes 5-bromo-2-fluoropyridine-3-carboxaldehyde an ideal scaffold for diversity-oriented synthesis [2]. The aldehyde can undergo oxidation to carboxylic acid, reduction to hydroxymethyl, reductive amination, or Wittig olefination. The 5-bromo substituent enables Pd-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings for C–C and C–N bond formation. The 2-fluoro group serves as a leaving group in SNAr reactions with amines and alkoxides under metal-free conditions [3]. Critically, the electron-withdrawing fluorine at the ortho position enhances reactivity in aromatic substitutions while deactivating the ring toward competing electrophilic pathways [2]. The documented site-selectivity for C–N bond formation at the fluorine-bearing position under metal-free conditions [3] enables predictable sequential functionalization: aldehyde transformation first, followed by cross-coupling at bromine, and finally SNAr displacement of fluorine—a synthetic sequence that cannot be executed with non-fluorinated 5-bromopyridine-3-carboxaldehyde analogs that lack the third orthogonal handle [2].

Medicinal Chemistry: PLK1 (Polo-like Kinase 1) Inhibitor Development

5-Bromo-2-fluoropyridine-3-carboxaldehyde has been identified as a valuable precursor for synthesizing inhibitors targeting Polo-like kinase 1 (PLK1) . PLK1 is a serine/threonine kinase that functions as a key regulator of the cell cycle, particularly during mitosis, and PLK1 inhibition is a validated therapeutic strategy in oncology with reported inhibitors achieving IC50 values as low as 0.83 nM against the target and demonstrating tumor regression in human xenograft models . The electron-deficient pyridine core imparted by the 2-fluoro and 5-bromo substituents provides a scaffold with appropriate lipophilicity (predicted consensus LogP ~1.71 for related fluoropyridine carboxaldehydes) for kinase inhibitor design, balancing membrane permeability with aqueous solubility . The orthogonal functional handles enable late-stage diversification to explore SAR around the pyridine core without necessitating de novo synthesis of the entire scaffold for each analog. Procurement of this specific regioisomer supports established PLK1 inhibitor synthetic routes, and substitution with regioisomeric fluoropyridine carboxaldehydes would yield geometrically altered core structures unlikely to maintain the requisite binding interactions with the PLK1 ATP-binding pocket .

Process Chemistry: Scale-Up Feasibility Supported by High-Yield Synthetic Route

The availability of an optimized synthetic route achieving 99% isolated yield (92 g from 80 g of 5-bromo-2-fluoropyridine) via LDA-mediated lithiation and ethyl formate quenching provides a robust foundation for process scale-up [4]. The procedure utilizes commercially available reagents (diisopropylamine, n-butyllithium, ethyl formate) and standard cryogenic conditions (−78°C) that are well-established in pilot plant and manufacturing environments. The high yield minimizes raw material costs and reduces waste generation per unit of product, directly impacting the economic viability of programs requiring multi-gram to kilogram quantities of this intermediate [4]. In contrast, alternative synthetic routes using N-formylpiperidine or piperidine-1-carboxaldehyde as electrophiles achieve lower yields (50–68%) [5]. The documented commercial availability of this compound from multiple established suppliers with stock in gram to kilogram quantities (AKSci: 1g–25g; Fluorochem: 1g–500g) further de-risks procurement for process development and enables consistent supply chain management. Process chemistry teams should prioritize this specific regioisomer based on the combination of high-yielding literature precedent and multi-supplier commercial availability [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-fluoropyridine-3-carboxaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.